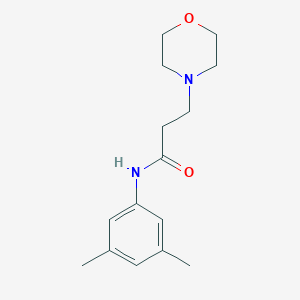

![molecular formula C21H26FN3O B248068 N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as Flibanserin, is a drug that was initially developed as an antidepressant. However, it was later found to have potential as a treatment for hypoactive sexual desire disorder (HSDD) in women. Flibanserin was approved by the US Food and Drug Administration (FDA) in 2015, making it the first drug to be approved for the treatment of HSDD in premenopausal women.

Mechanism of Action

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide works by targeting the serotonin receptors in the brain. Specifically, it acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. By modulating the activity of these receptors, N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire.

Biochemical and Physiological Effects:

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire. The drug has also been shown to decrease the levels of serotonin in the brain, which is a neurotransmitter that is involved in mood regulation. N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have a relatively long half-life of approximately 11 hours, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in clinical trials. However, N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several limitations as well. It has a relatively narrow therapeutic window, which means that dosing must be carefully monitored to avoid adverse effects. Additionally, N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to interact with several other drugs, which can lead to potentially dangerous interactions.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of research could focus on the use of N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in men with hypoactive sexual desire disorder. Another area of research could focus on the use of N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in combination with other drugs to enhance its effectiveness. Additionally, research could focus on the long-term safety and efficacy of N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, as well as its potential use in other conditions beyond HSDD.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with 1-methylpiperazine to form N-(3,4-dimethylphenyl)-1-methylpiperazine-2-carboxamide. This intermediate is then reacted with 2-fluorobenzaldehyde to form N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, which is N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied in clinical trials for its effectiveness in treating HSDD in women. The drug works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire. N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to significantly increase the number of satisfying sexual events in women with HSDD, as well as improve their overall sexual function.

properties

Product Name |

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |

|---|---|

Molecular Formula |

C21H26FN3O |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |

InChI |

InChI=1S/C21H26FN3O/c1-16-7-8-18(15-17(16)2)23-21(26)9-10-24-11-13-25(14-12-24)20-6-4-3-5-19(20)22/h3-8,15H,9-14H2,1-2H3,(H,23,26) |

InChI Key |

VENBSJXQUHHANK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247985.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247990.png)

![3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247991.png)

![N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247992.png)

![3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247997.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247998.png)

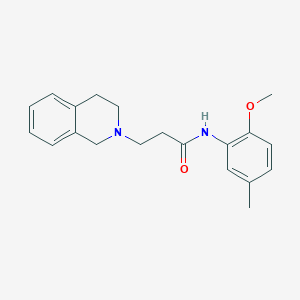

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248005.png)

![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)